![molecular formula C8H10N2O2 B1592133 Ethyl 2-(pyrimidin-5-YL)acetate CAS No. 6214-48-8](/img/structure/B1592133.png)
Ethyl 2-(pyrimidin-5-YL)acetate
Overview
Description
Ethyl 2-(pyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate involves several steps. For instance, one method involves the treatment of compound 9 with L-phenylalanine ethyl ester hydrochloride (7) in ethyl acetate (CH3COOC2H5) containing triethylamine (Et3N) at 0 °C . Another method involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyrimidin-5-YL)acetate is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(pyrimidin-5-YL)acetate are complex and can involve multiple steps. For example, one reaction involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Physical And Chemical Properties Analysis
Ethyl 2-(pyrimidin-5-YL)acetate has a molecular weight of 166.17700, a density of 1.144 g/cm3, and a boiling point of 256.2ºC at 760 mmHg .Scientific Research Applications
Anti-Inflammatory Applications
Ethyl 2-(pyrimidin-5-YL)acetate: has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including this compound, have shown inhibitory effects against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that Ethyl 2-(pyrimidin-5-YL)acetate could be developed into anti-inflammatory agents, potentially offering new treatments for conditions characterized by inflammation.
Anti-Fibrosis Activity
Research has indicated that pyrimidine derivatives can exhibit significant anti-fibrotic activities. In particular, Ethyl 2-(pyrimidin-5-YL)acetate may play a role in the inhibition of collagen synthesis in fibrotic diseases . This could be particularly beneficial in treating liver fibrosis, where the suppression of hepatic stellate cell activation is crucial.
Antimicrobial and Antiviral Properties
Pyrimidine compounds have been recognized for their antimicrobial and antiviral activities. Ethyl 2-(pyrimidin-5-YL)acetate, as part of this chemical family, may contribute to the development of new drugs targeting infectious diseases caused by bacteria and viruses .
Antitumor Potential
The pyrimidine core is a common feature in many antitumor agents. Ethyl 2-(pyrimidin-5-YL)acetate could be utilized in the synthesis of novel compounds with potential antitumor properties, offering a new avenue for cancer treatment research .
Fungicidal Applications
Pyrimidinamine derivatives, which are structurally related to Ethyl 2-(pyrimidin-5-YL)acetate, have demonstrated excellent fungicidal activity. This suggests that Ethyl 2-(pyrimidin-5-YL)acetate itself may be useful in the development of new fungicides .
Structure-Activity Relationship (SAR) Studies
Ethyl 2-(pyrimidin-5-YL)acetate can be used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their biological activity. This research can inform the design of more effective drugs with reduced toxicity .
Safety And Hazards
Future Directions
Research on Ethyl 2-(pyrimidin-5-YL)acetate and similar compounds is ongoing. For example, some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and found to exhibit potent antibacterial activity . Further biological and pharmacological screening of these compounds against drug-resistant microbial strains is encouraged .
properties
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKRSTLSLCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614355 | |
Record name | Ethyl (pyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrimidin-5-YL)acetate | |
CAS RN |
6214-48-8 | |
Record name | Ethyl (pyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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